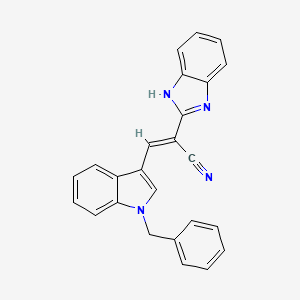
6-methyl-5,7,8-trinitro-1,4-dihydro-2,3-quinoxalinedione
描述
6-methyl-5,7,8-trinitro-1,4-dihydro-2,3-quinoxalinedione (MNTQ) is a highly potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the early 1990s and has since been used extensively in scientific research to study the role of NMDA receptors in various physiological and pathological processes.
作用机制
6-methyl-5,7,8-trinitro-1,4-dihydro-2,3-quinoxalinedione acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site. This prevents the binding of glycine and reduces the activation of the receptor. The NMDA receptor is involved in the regulation of synaptic plasticity, learning, and memory, and its dysfunction has been implicated in various neurological disorders.
Biochemical and Physiological Effects
6-methyl-5,7,8-trinitro-1,4-dihydro-2,3-quinoxalinedione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the activation of NMDA receptors. It has also been shown to reduce the activity of nitric oxide synthase, an enzyme that produces nitric oxide, which is involved in various physiological processes such as vasodilation and neurotransmission.
实验室实验的优点和局限性
6-methyl-5,7,8-trinitro-1,4-dihydro-2,3-quinoxalinedione has several advantages for use in lab experiments. It is highly potent and selective, which allows for precise manipulation of NMDA receptor activity. It is also stable and can be stored for long periods of time. However, 6-methyl-5,7,8-trinitro-1,4-dihydro-2,3-quinoxalinedione has several limitations. It is toxic and must be handled with care. It also has a short half-life, which limits its usefulness in in vivo experiments.
未来方向
There are several future directions for research on 6-methyl-5,7,8-trinitro-1,4-dihydro-2,3-quinoxalinedione. One area of interest is the development of new analogs of 6-methyl-5,7,8-trinitro-1,4-dihydro-2,3-quinoxalinedione that are more potent and selective. Another area of interest is the investigation of the role of NMDA receptors in various neurological disorders using 6-methyl-5,7,8-trinitro-1,4-dihydro-2,3-quinoxalinedione as a tool. Additionally, 6-methyl-5,7,8-trinitro-1,4-dihydro-2,3-quinoxalinedione could be used to investigate the role of NMDA receptors in other physiological processes such as pain perception and addiction.
科学研究应用
6-methyl-5,7,8-trinitro-1,4-dihydro-2,3-quinoxalinedione has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory. It has also been used to study the role of NMDA receptors in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
6-methyl-5,7,8-trinitro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5O8/c1-2-5(12(17)18)3-4(11-9(16)8(15)10-3)7(14(21)22)6(2)13(19)20/h1H3,(H,10,15)(H,11,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGIJDFBPPUXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(tert-butyl)-2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3875477.png)

![ethyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875493.png)
![5-(2-methoxy-5-nitrophenyl)-2-furaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3875500.png)

![4-{[(5-nitro-2-furyl)methylene]amino}-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3875528.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B3875547.png)
![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B3875548.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3875553.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B3875558.png)
![4-(2-{3-oxo-3-[(2-phenylethyl)amino]propanoyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3875559.png)
![6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}-9H-purine](/img/structure/B3875567.png)
